molecular formula C8H9NO3 B12875005 2-((1-(Furan-2-yl)ethylidene)amino)acetic acid

2-((1-(Furan-2-yl)ethylidene)amino)acetic acid

Cat. No.: B12875005
M. Wt: 167.16 g/mol
InChI Key: XVRURXQIPZYUHX-UHFFFAOYSA-N
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Description

2-((1-(Furan-2-yl)ethylidene)amino)acetic acid is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Furan-2-yl)ethylidene)amino)acetic acid typically involves the condensation of furan-2-carbaldehyde with glycine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Furan-2-yl)ethylidene)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-(Furan-2-yl)ethylidene)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Furan-2-yl)ethylidene)amino)acetic acid involves its interaction with biological targets such as enzymes and receptors. The furan ring and Schiff base moiety allow it to form hydrogen bonds and π-π interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Furan-2-yl)ethylidene)amino)acetic acid is unique due to its specific structure, which combines a furan ring with a Schiff base and an amino acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethylideneamino]acetic acid

InChI

InChI=1S/C8H9NO3/c1-6(9-5-8(10)11)7-3-2-4-12-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

XVRURXQIPZYUHX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC(=O)O)C1=CC=CO1

Origin of Product

United States

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